molecular formula C8H6N4O2 B2618088 5-(1,3-benzodioxol-5-yl)-1H-tetrazole CAS No. 118923-32-3

5-(1,3-benzodioxol-5-yl)-1H-tetrazole

Cat. No. B2618088
CAS RN: 118923-32-3
M. Wt: 190.162
InChI Key: RGZDBHMVHIGDEC-UHFFFAOYSA-N
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Description

“5-(1,3-Benzodioxol-5-yl)-1H-tetrazole” is a chemical compound. The “1,3-Benzodioxol-5-yl” part of the name suggests that it contains a 1,3-benzodioxol-5-yl group, which is a common structure in organic chemistry .

Scientific Research Applications

Anticancer Activity

The compound 5-(1,3-benzodioxol-5-yl)-1H-tetrazole has been investigated for its anticancer potential. Researchers have designed and synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on the activity of indoles against various cancer cell lines. These compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, 3-N-benzo[1,2,5]oxadiazole and 3-N-2-methylquinoline derivatives exhibited promising IC50 values against CCRF-CEM and MIA PaCa-2 cells .

Microtubule-Targeting Agents

Indole-based compounds, including 5-(1,3-benzodioxol-5-yl)-1H-tetrazole, have been explored as potential anticancer agents. Microtubules and tubulin proteins are key targets for these agents. By modulating microtubule assembly through tubulin polymerization suppression or microtubule structure stabilization, they induce mitotic blockade and cell apoptosis. The indole nucleus serves as a privileged structural motif in the pursuit of potent anti-tumor agents .

Novel Organoselenium Compounds

An expeditious synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit has been reported. While this study does not specifically focus on 5-(1,3-benzodioxol-5-yl)-1H-tetrazole, it highlights the versatility of the benzo[d][1,3]dioxole scaffold in creating novel selenium-containing compounds .

Other Potential Applications

While research on 5-(1,3-benzodioxol-5-yl)-1H-tetrazole is still emerging, its unique structure suggests potential applications beyond anticancer activity and organoselenium chemistry. Further investigations may reveal additional uses in fields such as materials science, catalysis, or drug discovery.

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c1-2-6-7(14-4-13-6)3-5(1)8-9-11-12-10-8/h1-3H,4H2,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZDBHMVHIGDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-benzodioxol-5-yl)-1H-tetrazole

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